Isamoltan hydrochloride

5-HT1B Receptor Pharmacology Serotonin Autoreceptor Beta-Blocker Selectivity

Standard β-blockers like propranolol lack the serotonin receptor selectivity required for 5-HT1B mapping or release studies. Isamoltan HCl solves this with validated functional data. - **27-fold selectivity** for 5-HT1B (Ki 21 nM) vs. 5-HT1A (Ki 112 nM); propranolol offers only 2-fold - **β-adrenoceptor affinity**: IC50 8.4 nM; enhances [3H]5-HT overflow and in vivo 5-HTP accumulation where propranolol is inactive - **Research-grade racemic HCl salt** - validated for autoradiography, microdialysis, and DPAG microinjection studies - **Reliable supply chain** - consistent batch-to-batch purity for reproducible pharmacology

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82 g/mol
CAS No. 99740-06-4
Cat. No. B10795489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsamoltan hydrochloride
CAS99740-06-4
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl
InChIInChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H
InChIKeyDCOXRJZVVPMXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isamoltan Hydrochloride: Dual β/5-HT1B Antagonist


Isamoltan hydrochloride (CAS 99740-06-4, synonym isamoltane, CGP-361A) is a phenoxypropanolamine derivative that functions as an antagonist at β-adrenoceptors and 5-HT1B receptors [1]. It exhibits approximately five-fold higher affinity for the 5-HT1B receptor (Ki 21 nM) over the 5-HT1A receptor (Ki 112 nM) in rat brain membranes [2]. Its β-adrenoceptor affinity is notably high (IC50 8.4 nM) [1]. This compound is supplied as a research-grade chemical, typically as a racemic hydrochloride salt, and is employed extensively as a pharmacological tool for investigating serotonergic signaling pathways and anxiety-related mechanisms [2].

Isamoltan Hydrochloride: Why Generic β-Blockers Fail


Isamoltan's interaction with the serotonin system is notably different from its closest β-blocker analogs. Substituting it with generic β-blockers like propranolol, oxprenolol, or pindolol risks fundamentally different experimental outcomes. While many β-blockers bind to 5-HT1 receptors, isamoltane's 27-fold functional selectivity for 5-HT1B over 5-HT1A sites is markedly higher than that of propranolol (2-fold), oxprenolol (3.5-fold), or cyanopindolol (8.7-fold) [1]. This superior selectivity translates directly into distinct functional effects; isamoltane robustly enhances serotonin release and turnover in vivo at the terminal autoreceptor, whereas propranolol is essentially inactive in these models [1]. A researcher selecting a compound based solely on its β-blocker classification will obtain a profoundly different 5-HT1B receptor-modulating profile, undermining the validity of comparative pharmacology studies.

Isamoltan Hydrochloride: Differentiation Evidence


5-HT1B Receptor Selectivity Advantage

Isamoltane hydrochloride exhibits a 27-fold selectivity for the 5-HT1B receptor over the 5-HT1A receptor (IC50 39 nM vs. 1070 nM) in radioligand binding assays. This selectivity is considerably greater than that of its closest in-class analogs: propranolol (5-HT1A/5-HT1B ratio = 2), oxprenolol (ratio = 3.5), and cyanopindolol (ratio = 8.7). The 5-HT1B activity is stereospecific to the (−)-enantiomer [1].

5-HT1B Receptor Pharmacology Serotonin Autoreceptor Beta-Blocker Selectivity

5-HT Overflow Enhancement in Cortical Slices

Isamoltane increased the electrically evoked overflow of [3H]5-HT from prelabeled rat cortical slices in a concentration-dependent manner. Its potency was similar to that of methiothepin, though its efficacy was lower. In contrast, propranolol was essentially inactive under identical conditions, while oxprenolol showed weaker potency than isamoltane. The effects of the compounds were correlated with their 5-HT1B rather than 5-HT1A affinity [1].

Serotonin Release Neurotransmitter Overflow Terminal Autoreceptor

Cortical 5-HTP Accumulation In Vivo

Following systemic administration, isamoltane (1 and 3 mg/kg i.p.) increased 5-HTP accumulation in rat cortex after central decarboxylase inhibition, a marker of in vivo serotonin synthesis/turnover. This effect was gradually diminished at higher doses. Propranolol was completely ineffective in the same paradigm, while cyanopindolol and oxprenolol produced similar but less clearcut results [1]. Other β-blockers (alprenolol, betaxolol, ICI 118.551) also showed no significant effect on 5-HT turnover in a related study [2].

Serotonin Synthesis In Vivo Neurochemistry 5-Hydroxytryptophan Accumulation

Fluoxetine-Induced 5-HT Augmentation

In a comparative in vivo microdialysis study, isamoltane (administered as a 5-HT1B antagonist) potentiated acute fluoxetine-induced increases in extracellular 5-HT in the rat frontal cortex. The maximum increase reached 171±47% of preinjection control levels. This compares to increases of 216±32% for pindolol, 235±49% for WAY-100635 (a 5-HT1A antagonist), and 240±18% for GR127935 (a 5-HT1B/1D antagonist). The combined blockade of 5-HT1A and 5-HT1B/1D receptors with isamoltane plus WAY-100635 resulted in a five-fold potentiation [1].

SSRI Augmentation In Vivo Microdialysis Antidepressant Mechanism

Isamoltan Hydrochloride: Research Applications


Selective 5-HT1B Receptor Mapping

Due to its 27-fold selectivity for 5-HT1B over 5-HT1A sites and its functional inactivity at 5-HT1C receptors, isamoltane hydrochloride is the reagent of choice for autoradiography or radioligand binding studies aiming to map 5-HT1B receptor distribution without interference from closely related serotonin receptor subtypes. Substitution with propranolol or cyanopindolol would introduce significant cross-reactivity, rendering the resulting binding maps ambiguous [1].

Terminal 5-HT Autoreceptor Studies

Isamoltane remains a standard tool for studying the role of terminal 5-HT1B autoreceptors in neurotransmitter release. Its ability to enhance [3H]5-HT overflow in cortical slices and increase in vivo 5-HTP accumulation, where propranolol is silent, makes it indispensable for ex vivo and in vivo pharmacology experiments focused on the regulation of serotonin synthesis and release dynamics [1][2].

SSRI Augmentation Mechanisms

In preclinical antidepressant research, the use of isamoltane alongside a selective 5-HT1A antagonist allows for a clean dissection of the respective roles of these autoreceptors in modulating the efficacy of SSRIs like fluoxetine. The quantitative augmentation data in microdialysis studies provides a solid baseline for this dual-blockade strategy, which pindolol, with its mixed receptor profile, cannot provide [1].

Anxiolytic Behavior in Dorsal PAG

Isamoltane hydrochloride has been specifically validated in behavioral pharmacology for its antiaversive effects following direct microinjection into the dorsal periaqueductal grey (DPAG), a key brain region for panic and anxiety research. Its high selectivity for 5-HT1B receptors over other 5-HT receptor subtypes provides a specific tool for probing the serotonergic modulation of fear and anxiety circuits, which is mediated by 5-HT2 receptor activation downstream [1].

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